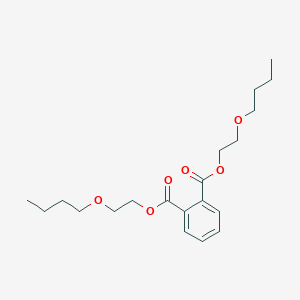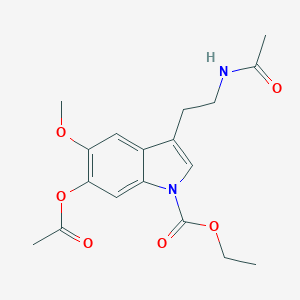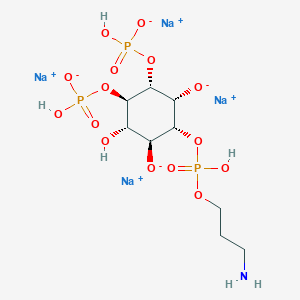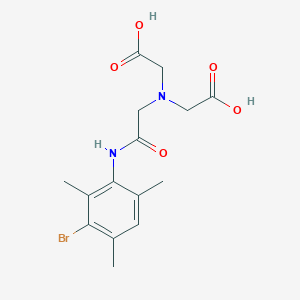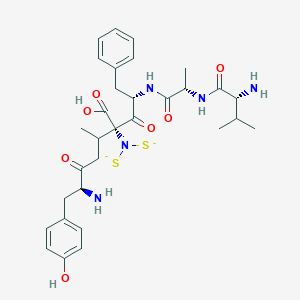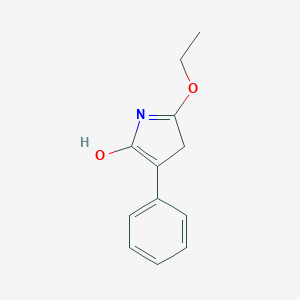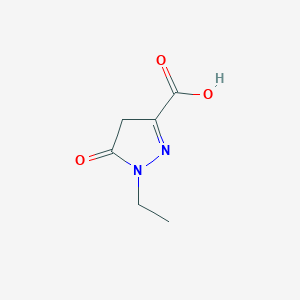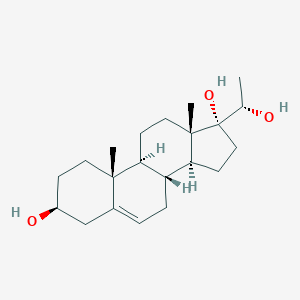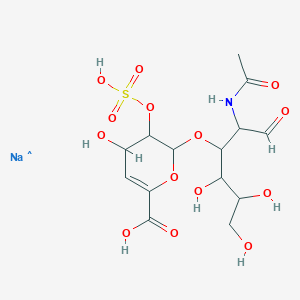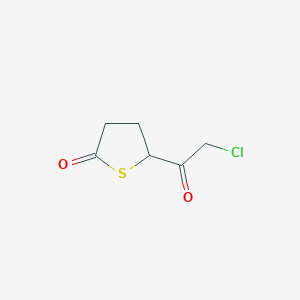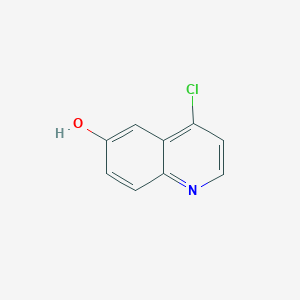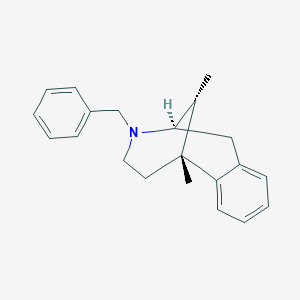
Deoxy-N-benzylnormetazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxy-N-benzylnormetazocine (also known as dezocine) is a synthetic opioid analgesic that was first synthesized in 1972. It is a derivative of the opioid agonist drug, metazocine, and is structurally similar to other opioids such as morphine and fentanyl. The unique chemical structure of dezocine allows it to bind to opioid receptors in the brain and spinal cord, producing analgesic effects.
Mecanismo De Acción
Dezocine acts as a partial agonist at the mu-opioid receptor and as an antagonist at the kappa-opioid receptor. This unique mechanism of action allows for analgesic effects without the respiratory depression and other side effects associated with full mu-opioid receptor agonists.
Efectos Bioquímicos Y Fisiológicos
Dezocine has been shown to produce analgesia through its effects on the central nervous system. It has also been shown to inhibit the release of certain neurotransmitters such as substance P and glutamate, which are involved in the transmission of pain signals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dezocine has several advantages for use in laboratory experiments. It has a lower potential for abuse and dependence compared to other opioids, making it a safer option for researchers. However, its unique mechanism of action may make it less effective in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on dezocine. One area of interest is its potential use in the treatment of neuropathic pain, which is often difficult to treat with traditional analgesics. Another area of interest is its potential use in combination with other analgesics to produce synergistic effects. Additionally, further research is needed to fully understand the mechanisms of action of dezocine and its potential for use in the treatment of pain.
Métodos De Síntesis
The synthesis of dezocine involves several steps, including the reaction of benzylmagnesium chloride with 1,2,3,4-tetrahydroisoquinoline to form N-benzyl-1,2,3,4-tetrahydroisoquinoline. This intermediate is then treated with lithium aluminum hydride to reduce the benzyl group to a methyl group, yielding deoxy-N-benzylnormetazocine.
Aplicaciones Científicas De Investigación
Dezocine has been extensively studied for its potential use as an analgesic in the treatment of pain. It has been shown to have a lower risk of respiratory depression and other side effects compared to other opioids such as morphine and fentanyl. Studies have also suggested that dezocine may have a lower potential for abuse and dependence.
Propiedades
Número CAS |
147384-62-1 |
|---|---|
Nombre del producto |
Deoxy-N-benzylnormetazocine |
Fórmula molecular |
C21H25N |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(1R,9R,13R)-10-benzyl-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |
InChI |
InChI=1S/C21H25N/c1-16-20-14-18-10-6-7-11-19(18)21(16,2)12-13-22(20)15-17-8-4-3-5-9-17/h3-11,16,20H,12-15H2,1-2H3/t16-,20+,21+/m0/s1 |
Clave InChI |
QAAXWTHVNTVMCJ-ZLGUVYLKSA-N |
SMILES isomérico |
C[C@H]1[C@H]2CC3=CC=CC=C3[C@@]1(CCN2CC4=CC=CC=C4)C |
SMILES |
CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |
SMILES canónico |
CC1C2CC3=CC=CC=C3C1(CCN2CC4=CC=CC=C4)C |
Sinónimos |
deoxy-N-benzylnormetazocine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



